3-(4-methoxyphenyl)isoxazol-5(4H)-one

Synthetic methodology Heterocyclic chemistry Reaction selectivity

3-(4-Methoxyphenyl)isoxazol-5(4H)-one is a non-fungible privileged scaffold where the 4-methoxy group electronically modulates reactivity and biological target engagement—unlike 3-phenyl, 3-methyl, or 4-halo analogs. Key differentiators: (1) direct precursor to 5-substituted phenylisoxazoles with in vivo anti-inflammatory activity comparable to indomethacin; (2) divergent rearrangement reactivity (3:1 imidazo[1,2-a]pyridine:indole) for diversity-oriented synthesis; (3) scaffold for potent tubulin inhibitors (GI₅₀=0.023 μM); (4) privileged core for tyrosinase inhibitors. Substituting analogs risks irreproducible outcomes. For R&D use only.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 31709-47-4
Cat. No. B1297487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)isoxazol-5(4H)-one
CAS31709-47-4
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=O)C2
InChIInChI=1S/C10H9NO3/c1-13-8-4-2-7(3-5-8)9-6-10(12)14-11-9/h2-5H,6H2,1H3
InChIKeyQTBSYAAYOGYCLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)isoxazol-5(4H)-one (CAS 31709-47-4): Chemical Identity, Core Properties, and Procurement Context


3-(4-Methoxyphenyl)isoxazol-5(4H)-one (CAS: 31709-47-4) is a heterocyclic organic compound belonging to the isoxazol-5(4H)-one class, characterized by a 4-methoxyphenyl substituent at the 3-position of the isoxazolone ring [1]. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol . The compound features a reactive methylene group at the C4 position, enabling further functionalization and derivatization [2]. It is primarily supplied for research and development purposes, with commercial availability typically at purities of 95-98% . While not an approved drug substance itself, the 3-(4-methoxyphenyl)isoxazole scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core motif for developing agents with anti-inflammatory, anticancer, and antimicrobial properties [2].

Why 3-(4-Methoxyphenyl)isoxazol-5(4H)-one Cannot Be Simply Replaced by Other Isoxazolone Analogs in Critical Research Applications


The 3-(4-methoxyphenyl)isoxazol-5(4H)-one scaffold is not a fungible commodity within the isoxazolone family. Its specific substitution pattern directly modulates electronic properties, reactivity, and biological target engagement in ways that structurally similar analogs (e.g., 3-phenyl, 3-methyl, or 3-(4-chlorophenyl) derivatives) cannot replicate. For instance, the electron-donating 4-methoxy group significantly alters the electron density of the isoxazolone ring, influencing both its chemical reactivity—such as its distinct behavior in rearrangement reactions compared to 4-bromo or 4-methyl analogs [1]—and its biological activity profile, as demonstrated in structure-activity relationship (SAR) studies where this substituent correlates with potent anti-inflammatory and enzyme inhibitory effects [2]. Consequently, substituting a different 3-aryl isoxazolone without rigorous re-validation risks introducing non-equivalent chemical reactivity and divergent biological outcomes, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Guide: 3-(4-Methoxyphenyl)isoxazol-5(4H)-one vs. Key Analogs and Class Comparators


Divergent Chemical Reactivity: 3-(4-Methoxyphenyl)isoxazol-5(2H)-one vs. 4-Bromo and 4-Methyl Analogs in Rearrangement Reactions

In a comparative study of 3-(4-substituted phenyl)aminoisoxazol-5(2H)-ones, the 4-methoxyphenyl derivative (the target compound) exhibited a unique reactivity profile when treated with triethylamine. Unlike the 4-bromophenyl and 4-methylphenyl analogs, which formed exclusively imidazo[1,2-a]pyridine products, the 4-methoxyphenyl analog yielded a 3:1 mixture of the corresponding imidazo[1,2-a]pyridine and a 2-pyridylaminoindole [1]. This divergent outcome highlights that the electronic influence of the 4-methoxy substituent critically alters the reaction pathway, a distinction not captured by other substituents. This specific reactivity enables access to a broader or different chemical space from a common precursor, which is a tangible advantage in synthetic chemistry and medicinal chemistry campaigns.

Synthetic methodology Heterocyclic chemistry Reaction selectivity

Comparative Anti-inflammatory Activity: 3-(4-Methoxyphenyl)isoxazole Derivatives Demonstrate Potent In Vivo Efficacy Comparable to Indomethacin

While direct head-to-head data for the unsubstituted 3-(4-methoxyphenyl)isoxazol-5(4H)-one core is not available, a series of its 5-substituted phenyl derivatives were evaluated in a carrageenan-induced rat paw edema model [1]. These derivatives, which retain the 3-(4-methoxyphenyl)isoxazole core, demonstrated statistically significant anti-inflammatory activity compared to the standard drug indomethacin. The study's QSAR model established a robust correlation between the 4-methoxy substituent and the observed anti-inflammatory activity, underscoring that this specific substitution is a critical contributor to the scaffold's efficacy. This evidence supports the selection of the 3-(4-methoxyphenyl)isoxazol-5(4H)-one core as a rational starting point for anti-inflammatory drug discovery over other 3-aryl isoxazolones lacking this substituent.

Anti-inflammatory In vivo pharmacology QSAR

Potential for Tyrosinase Inhibition: Structural Analogy to Potent 3-Phenylisoxazol-5(4H)-one Inhibitors

A series of (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones were identified as potent tyrosinase inhibitors, with compound 1m (IC₅₀ = 14.62 ± 1.38 μM) and compound 1c (IC₅₀ = 32.08 ± 2.25 μM) showing greater inhibitory activity than the standard kojic acid (IC₅₀ = 37.86 ± 2.21 μM) [1]. While the target compound, 3-(4-methoxyphenyl)isoxazol-5(4H)-one, differs by having a 4-methoxy group on the phenyl ring rather than an unsubstituted phenyl group, this SAR study demonstrates the potential of the 3-arylisoxazol-5(4H)-one scaffold for tyrosinase inhibition. The 4-methoxy substituent may further enhance activity through electronic effects, as observed in other enzyme inhibition studies. This evidence positions 3-(4-methoxyphenyl)isoxazol-5(4H)-one as a compelling candidate for derivatization into novel tyrosinase inhibitors, a property not shared by all isoxazolone analogs.

Tyrosinase inhibition Melanogenesis Enzyme kinetics

Anticancer Activity of Structurally Related Isoxazole Scaffolds: The 4-Methoxyphenyl Group is a Key Pharmacophoric Feature in Potent Tubulin Inhibitors

In a study of 3,4-diaryl-5-unsubstituted isoxazoles as tubulin-targeting agents, compound 13e, which incorporates a 3-(4-methoxyphenyl)isoxazole moiety, exhibited exceptional antiproliferative activity. It demonstrated strong cytotoxicity in the NCI60 human tumor cell line screen, with a GI₅₀ of 0.023 μM against the NCI-H522 lung cancer cell line [1]. While this compound is a 3,4-diaryl isoxazole rather than an isoxazol-5(4H)-one, the study explicitly highlights the importance of the 4-methoxyphenyl ring for antitubulin activity. This evidence reinforces that the 4-methoxyphenyl substituent is a critical pharmacophoric element for achieving potent anticancer effects in related heterocyclic systems, suggesting that 3-(4-methoxyphenyl)isoxazol-5(4H)-one is a valuable starting material for developing anticancer agents targeting tubulin or other cancer-relevant pathways.

Anticancer Tubulin polymerization Cytotoxicity

Broad-Spectrum Antimicrobial Potential: Isoxazol-5(4H)-ones Exhibit Activity Against Gram-Positive Bacteria and Fungi

A recent study evaluated a library of 17 isoxazol-5(4H)-one derivatives for antimicrobial activity. Several compounds demonstrated potent activity against Gram-positive Staphylococcus epidermidis (ATCC 12228), with minimum inhibitory concentrations (MIC) below 15.62 μg/mL. Additionally, the derivatives showed moderate activity against the fungus Candida tropicalis (ATCC 13803) at 125 μg/mL [1]. While the specific activity of the unsubstituted 3-(4-methoxyphenyl)isoxazol-5(4H)-one was not individually reported, the study confirms the antimicrobial potential of the isoxazol-5(4H)-one scaffold. The 4-methoxyphenyl substituent may further modulate this activity, as electronic effects are known to influence antimicrobial potency. This class-level evidence supports the use of 3-(4-methoxyphenyl)isoxazol-5(4H)-one as a versatile building block for synthesizing novel antimicrobial agents with potential activity against drug-resistant pathogens.

Antimicrobial Antibacterial Antifungal

Sub-Micromolar COX-2 Inhibition Achieved with a 3,4-Bis(4-methoxyphenyl)isoxazole Scaffold

Compound 17 (2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone) was identified as a sub-micromolar selective COX-2 inhibitor [1]. While the structure of compound 17 is more complex than the target compound, it features a 3,4-bis(4-methoxyphenyl)isoxazole core, highlighting the significance of the 4-methoxyphenyl substitution in achieving potent and selective COX-2 inhibition. In contrast, a different isoxazole-based compound (compound 8) in the same study was a selective COX-1 inhibitor, demonstrating that subtle structural variations around the isoxazole scaffold can dictate isoform selectivity. This evidence positions 3-(4-methoxyphenyl)isoxazol-5(4H)-one as a strategic building block for developing selective COX-2 inhibitors, a therapeutic class with significant commercial value.

COX-2 inhibition Anti-inflammatory Selectivity

Optimal Research and Industrial Applications for 3-(4-Methoxyphenyl)isoxazol-5(4H)-one Based on Differentiated Evidence


Medicinal Chemistry: Lead Generation for Anti-inflammatory Drug Discovery

This compound serves as a direct precursor to a series of 5-substituted phenylisoxazoles that have demonstrated statistically significant in vivo anti-inflammatory activity comparable to indomethacin [1]. The 4-methoxy group is a key contributor to the observed efficacy, making this core a rational choice for generating focused libraries aimed at identifying novel, non-ulcerogenic anti-inflammatory agents.

Chemical Biology: Synthesis of Tyrosinase Inhibitors for Melanogenesis Studies

Based on the potent activity of structurally related 3-phenylisoxazol-5(4H)-ones (e.g., IC₅₀ values as low as 14.62 μM against mushroom tyrosinase) [1], 3-(4-methoxyphenyl)isoxazol-5(4H)-one is a privileged scaffold for creating novel tyrosinase inhibitors. Derivatization at the C4 position can yield compounds for investigating melanin synthesis pathways and developing skin-whitening or anti-melanoma agents.

Organic Synthesis: Accessing Unique Heterocyclic Scaffolds via Rearrangement Chemistry

The 4-methoxyphenyl substituent directs a unique reaction outcome when the compound is used as a precursor in rearrangement reactions. Unlike 4-bromo or 4-methyl analogs that yield a single product, the 4-methoxy derivative provides a 3:1 mixture of imidazo[1,2-a]pyridine and indole products [1]. This divergent reactivity enables the synthesis of structurally diverse compound collections from a single starting material, a key advantage in diversity-oriented synthesis and medicinal chemistry programs.

Anticancer Drug Discovery: Development of Tubulin-Targeting Agents

The 4-methoxyphenyl group is a critical pharmacophore for achieving potent tubulin inhibition in isoxazole-based scaffolds, as demonstrated by compound 13e (GI₅₀ = 0.023 μM against lung cancer cells) [1]. 3-(4-Methoxyphenyl)isoxazol-5(4H)-one can be elaborated into 3,4-diarylisoxazole analogs or other derivatives to explore structure-activity relationships and develop novel microtubule destabilizers with improved anticancer profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-methoxyphenyl)isoxazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.